molecular formula C9H14O4 B6155067 methyl 3-(oxan-4-yl)-3-oxopropanoate CAS No. 75338-17-9

methyl 3-(oxan-4-yl)-3-oxopropanoate

Cat. No.: B6155067
CAS No.: 75338-17-9
M. Wt: 186.2
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Description

Methyl 3-(oxan-4-yl)-3-oxopropanoate (CAS No. 75338-17-9) is an ester featuring a six-membered oxane (tetrahydropyran) ring attached to a 3-oxopropanoate moiety. Its molecular formula is C₉H₁₄O₄, with a molar mass of 186.2 g/mol. The oxane ring provides structural stability while retaining reactivity, making it a versatile intermediate in synthetic chemistry, pharmaceutical research, and fine chemical production .

Properties

CAS No.

75338-17-9

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxan-4-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of oxane derivatives with methyl 3-oxopropanoate under specific conditions. For instance, the synthesis can be achieved by reacting oxane with methyl acetoacetate in the presence of a base such as sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as esterification, purification, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Methyl 3-(oxan-4-yl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(oxan-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The oxane ring may also interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 3-(oxan-4-yl)-3-oxopropanoate and Similar Compounds

Compound Name Molecular Formula Key Structural Features Reactivity/Applications
This compound C₉H₁₄O₄ Six-membered oxane ring; methyl ester Stabilized structure enables controlled reactivity in esterifications and cycloadditions; used in pharmaceuticals .
Methyl 3-oxo-3-(oxolan-2-yl)propanoate C₇H₁₀O₄ Five-membered oxolane (tetrahydrofuran) ring Higher ring strain increases reactivity; applications in antimicrobial and anti-inflammatory research .
Methyl 3-cyclopropyl-3-oxopropanoate C₇H₁₀O₃ Cyclopropyl group (three-membered ring) Strained ring enhances electrophilicity; used in synthesizing strained heterocycles .
Methyl 3-(3-chlorophenyl)-3-oxopropanoate C₁₀H₉ClO₃ 3-Chlorophenyl substituent Aromatic ring enables π-π interactions; intermediate in agrochemicals and drug synthesis .
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate C₁₂H₁₄O₄ Ethyl ester; 4-methoxyphenyl group Improved lipid solubility for drug delivery; explored in metabolic regulation studies .
Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate C₁₀H₈ClFO₃ Dual chloro and fluoro substituents on phenyl ring Enhanced electronic effects improve binding affinity in medicinal chemistry .

Structural and Functional Differences

Ring Systems :

  • The oxane ring in the target compound offers greater stability compared to the strained oxolane (5-membered) or cyclopropyl (3-membered) rings, reducing undesired side reactions .
  • Aromatic substituents (e.g., chlorophenyl, methoxyphenyl) introduce conjugation and electronic effects, enhancing interactions with biological targets .

Ester Groups: Methyl vs. ethyl esters influence solubility and metabolic stability. Ethyl esters (e.g., Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Substituent Effects :

  • Halogenated analogs (e.g., chloro, fluoro) increase electrophilicity and resistance to enzymatic degradation, improving pharmacokinetic profiles .

Key Research Findings

  • Synthetic Utility: The oxane ring in this compound facilitates regioselective reactions, as demonstrated in its use for synthesizing tetrahydropyran-based natural products .
  • Biological Activity: Fluorinated analogs (e.g., Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate) exhibit 2–3x higher binding affinity to kinase targets compared to non-halogenated counterparts .
  • Stability Studies : Cyclopropyl derivatives degrade 40% faster under acidic conditions than oxane-containing compounds, highlighting the latter’s robustness .

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